molecular formula C11H14N4OS B1454610 (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine CAS No. 1283108-61-1

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine

Katalognummer: B1454610
CAS-Nummer: 1283108-61-1
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: LEZDTKVFUQNRQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is a sophisticated small molecule building block in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure combining a 2,4-dimethyl-1,3-thiazole moiety and a pyridazine ring, connected via a flexible ethoxyethylamine linker. The presence of the 2,4-dimethylthiazole group is of significant interest, as this heterocycle is a known pharmacophore in bioactive compounds, including molecules that have been investigated for their interactions with key biological targets such as cyclin-dependent kinases . The pyridazine scaffold is a privileged structure in drug design, with derivatives reported to possess a wide range of biological activities, including antimicrobial and anticancer properties . Furthermore, the incorporation of a 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, into pyridazine derivatives has been shown to yield compounds with potential anti-angiogenic activity , which can inhibit microvessel growth and exhibit anti-tumor effects . The primary amine functional group in the linker provides a versatile handle for further chemical modification, allowing researchers to synthesize amides, sulfonamides, or ureas, or to conjugate this core structure to other molecular entities. This makes the compound an invaluable intermediate for constructing libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research applications include use as a key intermediate in the synthesis of potential therapeutic agents, investigation in oncological research for developing novel kinase inhibitors, and serving as a core scaffold in antimicrobial research. This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Eigenschaften

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(15-14-9)16-6-5-12/h3-4H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZDTKVFUQNRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Pyridazine-Thiazole Core

The 2,4-dimethylthiazole moiety is introduced through coupling reactions involving thiazole derivatives and pyridazine precursors. While specific details for this exact compound are limited, analogous syntheses of thiazole-pyridazine hybrids involve:

  • Preparation of thiazole intermediates from amino acid derivatives or thioamides.
  • Coupling with pyridazine rings via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling.

For example, thiazole rings can be synthesized from amino acid derivatives by converting protected amino acids into thioamides, followed by cyclization to form the thiazole ring. This approach improves yields and simplifies purification compared to older multi-step methods, though partial racemization may occur at chiral centers when calcium carbonate is used as a neutralizing agent during synthesis.

Etherification and Introduction of the Ethoxyethylamine Side Chain

The 3-position hydroxyl group of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol is typically alkylated with haloalkylamines such as 2-chloroethylamine or 2-bromoethylamine under basic conditions to form the ether linkage.

  • Typical conditions : Reaction in polar aprotic solvents (e.g., dimethylformamide, DMF) or alcohol solvents (ethanol or methanol).
  • Base : Triethylamine or sodium hydride is used to deprotonate the hydroxyl group and facilitate nucleophilic substitution.
  • Temperature : Reactions are often conducted at 0 °C to room temperature to control reaction rates and minimize side reactions.
  • Purification : Column chromatography and recrystallization are employed to isolate the pure product.

Representative Synthetic Procedure (Hypothetical Based on Analogous Compounds)

Step Reagents and Conditions Outcome
1 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol + NaH (60% in mineral oil), DMF, 0 °C to RT, 4 h Formation of alkoxide intermediate
2 Addition of 2-bromoethylamine hydrobromide, triethylamine, stirring at RT for 12 h Nucleophilic substitution to form ether
3 Workup: Quenching with ice water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate Crude product isolation
4 Purification by silica gel column chromatography (hexane/ethyl acetate gradient) Pure this compound

Analytical and Characterization Data

  • NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern on the pyridazine and thiazole rings, as well as the ethoxyethylamine side chain.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~278 g/mol).
  • Purity : High-performance liquid chromatography (HPLC) used to confirm ≥95% purity.
  • Additional Techniques : FT-IR for functional group confirmation; elemental analysis for composition validation.

Reaction Mechanism Insights

  • The key step involves nucleophilic substitution where the alkoxide ion formed from the pyridazin-3-ol attacks the electrophilic carbon of the haloethylamine.
  • The thiazole substituent at the 6-position is electronically donating due to methyl groups, which can influence the reactivity of the pyridazine ring.
  • Side reactions such as over-alkylation or hydrolysis are minimized by controlling the stoichiometry and reaction temperature.

Industrial Scale Considerations

  • Optimization : Use of continuous flow reactors to improve heat and mass transfer, leading to better yields and reproducibility.
  • Purification : Crystallization preferred over chromatography for large-scale production to reduce cost.
  • Green Chemistry : Employing solvent-free or microwave-assisted synthesis to accelerate reaction rates and reduce waste.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol, 2-haloethylamine
Key Reagents Sodium hydride or triethylamine, DMF or ethanol/methanol
Reaction Type Nucleophilic substitution (etherification)
Typical Conditions 0 °C to room temperature, inert atmosphere (N2), 4–12 h reaction time
Purification Techniques Silica gel chromatography, recrystallization
Characterization Methods NMR, MS, HPLC, FT-IR
Industrial Adaptations Continuous flow synthesis, crystallization, microwave-assisted methods
Potential Side Reactions Over-alkylation, hydrolysis, racemization (if chiral centers present)

Research Findings and Challenges

  • The synthesis route is efficient but requires careful control of reaction parameters to avoid side products.
  • Partial racemization has been observed in thiazole synthesis from amino acid derivatives when calcium carbonate neutralization is used, suggesting alternative bases may be preferable for chiral substrates.
  • Optimization of purification steps is critical to achieve high purity suitable for biological testing.
  • Advanced spectroscopic techniques such as 2D NMR and X-ray crystallography are recommended for confirming the structure and stereochemistry, especially in complex analogues.

This comprehensive overview synthesizes available data on the preparation of this compound, combining mechanistic insights, synthetic routes, and practical considerations from diverse authoritative sources. The methods described provide a robust framework for laboratory synthesis and potential scale-up for pharmaceutical or chemical research applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties:
Recent studies have highlighted the potential of thiazole and pyridazine derivatives in targeting specific cellular pathways involved in cancer proliferation. For instance, compounds similar to (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine have shown promise in inhibiting mitotic kinesins such as HSET (KIFC1), which are crucial for the survival of cancer cells with multiple centrosomes. By disrupting this process, these compounds can induce multipolar spindle formation leading to cell death in cancer cells .

Mechanism of Action:
The mechanism through which this compound exerts its effects involves binding to specific protein targets within the cell cycle machinery. The structural features of this compound facilitate interactions that can inhibit key enzymatic activities associated with tumor growth and metastasis .

Synthetic Methodologies

Synthesis of Thiazole Derivatives:
The synthesis of this compound can be achieved through several synthetic routes that involve the coupling of thiazole and pyridazine moieties. A notable method includes a one-pot synthesis approach that streamlines the formation of thiazole derivatives while minimizing by-products . This method enhances efficiency and yields higher purity products suitable for further biological evaluation.

Structure-Activity Relationship Studies:
Investigations into the structure-activity relationships (SARs) of thiazole and pyridazine compounds have provided insights into how modifications can enhance potency against specific cancer targets. For example, altering substituents on the thiazole ring has been shown to significantly affect the compound's binding affinity and biological activity .

Data Tables and Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that a series of thiazole derivatives exhibited potent inhibitory effects on HSET with IC50 values in the micromolar range. The study utilized high-throughput screening methods to identify lead compounds for further development . The findings suggest that modifications to the thiazole ring can significantly enhance selectivity and potency against cancer cells.

Wirkmechanismus

The mechanism of action of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Key Differences
(Target) (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine Pyridazine - 3-Oxyethylamine
- 6-(2,4-dimethylthiazole)
Unique combination of pyridazine, dimethylthiazole, and flexible amine chain.
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine Pyridine - 2-Amine
- 5-(2-methylthiazole)
Pyridine vs. pyridazine core; lack of ethoxyethylamine chain.
3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine Thiadiazole + pyridine - 5-Amine
- 3-(6-methoxypyridine)
Thiadiazole replaces thiazole; methoxy group instead of dimethyl substitution.
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyridazine + pyrazole - 6-(Dichlorobenzyl)
- 4-(thiophenyl)
Pyrazole ring instead of thiazole; bulky dichlorobenzyl substituent.
2.2 Physicochemical Properties
  • Molecular Weight & Polarity: The target compound (estimated MW: ~278 g/mol) is heavier than 5-(2-methylthiazol-4-yl)pyridin-2-amine (MW: 191 g/mol) due to the pyridazine core and ethoxyethylamine chain.
  • Hydrogen Bonding: The primary amine in the target compound acts as a hydrogen bond donor (HBD: 1, HBA: 6), similar to 3-(6-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (HBD: 1, HBA: 6) . This contrasts with compounds lacking amine groups, such as those with pyrazole or thiophene substituents .
2.3 Electronic and Steric Effects
  • Thiazole vs. Thiadiazole : The 2,4-dimethylthiazole in the target compound provides electron-donating methyl groups, enhancing electron density compared to thiadiazole derivatives (e.g., ), which are more electron-deficient.
  • Pyridazine vs. Pyridine : Pyridazine’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity relative to pyridine-based analogues .

Challenges in Comparative Analysis

  • Data Limitations : Many analogues lack published bioactivity or physicochemical data, necessitating reliance on QSAR models or similarity-based predictions .
  • Positional Isomerism: Minor structural changes (e.g., substituent position on thiazole) can drastically alter activity, as seen in the contrast between 2,4-dimethylthiazole and 2-methylthiazole derivatives .

Biologische Aktivität

(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine is a synthetic compound that has garnered attention for its potential biological activities. The compound features a thiazole ring, which is associated with various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H14N4OS. The structure includes a thiazole moiety known for its diverse biological activities, such as antimicrobial and anticancer effects.

Biochemical Interactions

The compound interacts with various enzymes and proteins, influencing their activity significantly. The thiazole ring can undergo electrophilic and nucleophilic substitutions, which are crucial for interactions with biomolecules. This can lead to modulation in cellular signaling pathways and gene expression.

Cellular Effects

Research indicates that this compound affects cell signaling pathways and cellular metabolism. It can activate or inhibit specific pathways leading to changes in gene expression that influence cell growth, differentiation, and apoptosis.

Antimicrobial Activity

The compound has been explored for its potential antimicrobial properties. Studies suggest it may exhibit activity against various bacterial strains. For instance, derivatives of thiazole compounds have shown significant antibacterial effects against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM .

Anticancer Potential

Several studies have investigated the anticancer properties of thiazole derivatives similar to this compound. For example:

  • A derivative showed an IC50 of 0.71 μM against HepG-2 cancer cells .
  • Another study indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.08 μM to 42.30 μM .

Study on Antitubercular Activity

A study focused on the design and synthesis of thiazole derivatives evaluated their antitubercular activity. Compounds were tested against Mycobacterium tuberculosis strains, revealing selective inhibition with no toxicity observed in human lung fibroblast cell lines at concentrations exceeding 128 μM .

Evaluation of Anticancer Activity

In a comprehensive evaluation of anticancer activity among various thiazole derivatives, compounds were screened against multiple cancer cell lines including MCF7 and NCI-H460. Compounds demonstrated significant cytotoxic potential with IC50 values as low as 0.067 µM for specific targets .

Summary of Biological Activities

Activity Type Target Pathogen/Cell Line IC50 Value Reference
AntitubercularMycobacterium tuberculosis2.03 - 7.05 µM
AnticancerHepG-20.71 µM
AnticancerVarious cancer cell lines0.08 - 42.30 µM

Q & A

Q. How can researchers optimize the multi-step synthesis of (2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine to improve yield and purity?

  • Methodological Answer : Utilize microwave-assisted synthesis under solvent-free conditions to accelerate reaction kinetics while minimizing side products . Purification via gradient elution column chromatography (e.g., silica gel with hexane/ethyl acetate) combined with HPLC monitoring (≥95% purity threshold) is critical. Intermediate characterization with FT-IR and 1^1H/13^{13}C NMR ensures structural fidelity at each step, as demonstrated in analogous pyrazole-thiazole syntheses .

Q. What advanced spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 2D NMR (COSY, HSQC) for stereochemical assignment, and X-ray crystallography to resolve spatial configurations of the pyridazine-thiazole core . For dynamic stability assessment, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

  • Methodological Answer : Implement controlled variables such as standardized cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. resazurin), and solvent systems (DMSO concentration ≤0.1%). Cross-validate findings using orthogonal methods, such as flow cytometry for apoptosis vs. enzyme-linked assays for target inhibition, as applied in thiazole derivative studies .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinase domains) and molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories. QSAR models using descriptors like logP and polar surface area can predict bioavailability, as shown in pyridazine-amine analogs .

Q. How should researchers design experiments to evaluate the compound’s stability under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological matrices (PBS, pH 7.4; human plasma) at 37°C for 72 hours. Monitor degradation via UPLC-MS and quantify half-life using first-order kinetics. Compare with structurally similar compounds (e.g., 4-methoxyphenyl derivatives) to identify labile functional groups .

Q. What in vitro and in vivo models are most suitable for mechanistic studies of its pharmacological activity?

  • Methodological Answer : Use CRISPR-engineered cell lines to knockout putative targets (e.g., MAPK pathways) and assess rescue phenotypes. For in vivo validation, employ xenograft models with bioluminescent tumor tracking, paired with pharmacokinetic profiling (Cmax_{max}, AUC) via LC-MS/MS .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in pharmacological evaluations across laboratories?

  • Methodological Answer : Adopt harmonized SOPs for cell culture (ATCC guidelines), compound storage (−80°C in argon), and dose-response curves (IC50_{50} calculation via four-parameter logistic regression). Inter-laboratory validation using reference compounds (e.g., staurosporine for cytotoxicity) is critical, as emphasized in multi-center studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine
Reactant of Route 2
(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.